>100-Fold Enhancement in Delta Opioid Receptor Agonist Potency via Favorable Fluorine-Receptor Interaction
Incorporation of 4,4-difluoro-2-aminobutyric acid (DFAB) into [D-Pen2, D-Pen5]enkephalin (DPDPE) leads to a dramatic increase in delta opioid receptor (DOR) agonist potency. Specifically, the analog [D-DFAB3]DPDPE exhibits over 100-fold higher potency compared to its non-fluorinated counterpart, [D-Abu3]DPDPE, indicating that the fluorine atoms engage in favorable interactions with a DOR subsite [1]. The fluorinated analog showed mu and delta agonist potencies comparable to the natural ligand [Leu5]enkephalin, while the non-fluorinated Abu analog is significantly less potent.
| Evidence Dimension | Delta opioid receptor (DOR) agonist potency |
|---|---|
| Target Compound Data | [D-DFAB3]DPDPE: Potency comparable to [Leu5]enkephalin (exact IC50/EC50 not reported, but qualitative comparison provided) |
| Comparator Or Baseline | [D-Abu3]DPDPE (Abu = 2-aminobutyric acid) |
| Quantified Difference | >100-fold higher delta agonist potency |
| Conditions | In vitro functional assays on opioid receptors; peptide analogs were synthesized and tested for opioid activity and receptor selectivity [1]. |
Why This Matters
This demonstrates a specific, beneficial protein-ligand interaction enabled by the gem-difluoro motif, which cannot be achieved with a standard amino acid and justifies its use in creating highly potent and selective peptide probes and therapeutics.
- [1] Winkler D, et al. Enkephalin analogs containing 4,4-difluoro-2-aminobutyric acid: synthesis and fluorine effect on the biological activity. J Pept Sci. 1998 Dec;4(8):496-501. View Source
